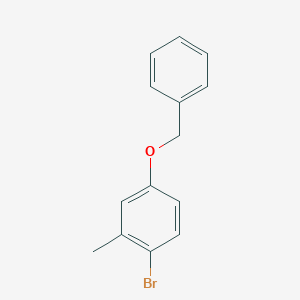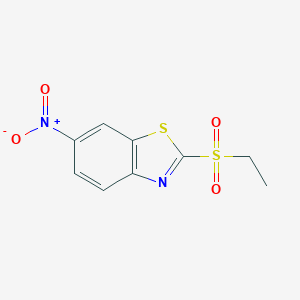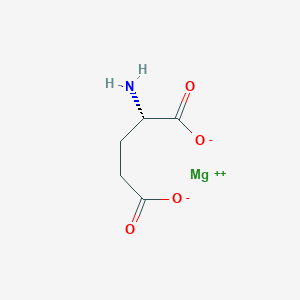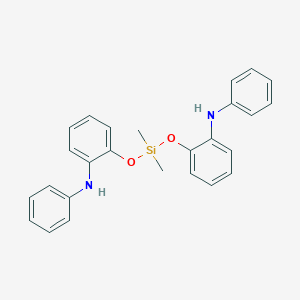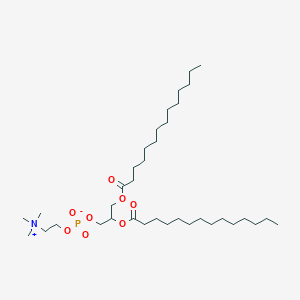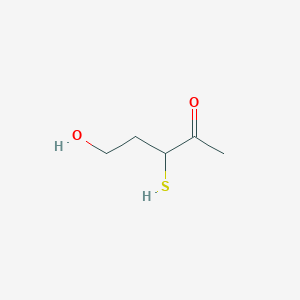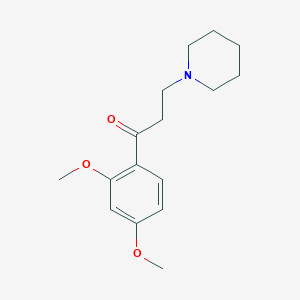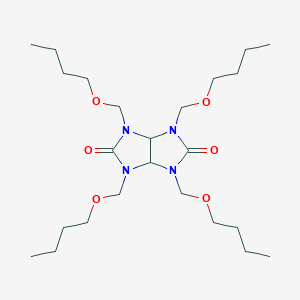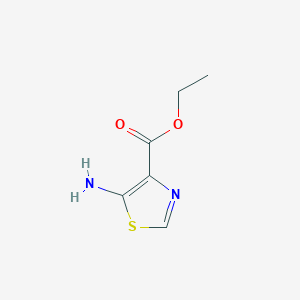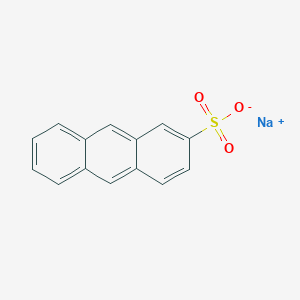
Sodium anthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium anthracene-2-sulfonate (SAS) is an organic compound that belongs to the class of sulfonates. It is a water-soluble salt that is commonly used in scientific research for its unique chemical and physical properties. SAS has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and materials science.
Mecanismo De Acción
The mechanism of action of Sodium anthracene-2-sulfonate is not fully understood. However, it is believed that Sodium anthracene-2-sulfonate interacts with the hydrophobic regions of proteins and membranes, causing changes in their conformation and function. Sodium anthracene-2-sulfonate has also been shown to interact with nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Sodium anthracene-2-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. Sodium anthracene-2-sulfonate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties. In addition, Sodium anthracene-2-sulfonate has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sodium anthracene-2-sulfonate is its water solubility, which makes it easy to handle and use in lab experiments. Sodium anthracene-2-sulfonate is also relatively inexpensive and readily available. However, Sodium anthracene-2-sulfonate has some limitations for lab experiments. It can be difficult to purify and isolate Sodium anthracene-2-sulfonate from reaction mixtures, and it can also be sensitive to light and air, which can affect its stability and reactivity.
Direcciones Futuras
There are many potential future directions for the study of Sodium anthracene-2-sulfonate. One area of research is the development of new fluorescent probes and sensors based on Sodium anthracene-2-sulfonate. Another area of research is the use of Sodium anthracene-2-sulfonate in the development of new drug delivery systems. In addition, Sodium anthracene-2-sulfonate could be used in the development of new materials, such as surfactants and emulsions. Further studies are needed to fully understand the mechanism of action of Sodium anthracene-2-sulfonate and its potential applications in various fields.
Métodos De Síntesis
Sodium anthracene-2-sulfonate can be synthesized by the reaction of anthracene with sulfuric acid and sodium hydroxide. The reaction produces anthracene-2-sulfonic acid, which is then neutralized with sodium hydroxide to form Sodium anthracene-2-sulfonate. The chemical equation for the synthesis of Sodium anthracene-2-sulfonate is as follows:
C14H10 + H2SO4 → C14H10SO3H + H2O
C14H10SO3H + NaOH → C14H9NaO3S + H2O
Aplicaciones Científicas De Investigación
Sodium anthracene-2-sulfonate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions and organic compounds. Sodium anthracene-2-sulfonate has also been used as a surfactant for the preparation of nanoparticles and as a stabilizer for emulsions. In addition, Sodium anthracene-2-sulfonate has been studied for its potential applications in biotechnology, including the development of biosensors and drug delivery systems.
Propiedades
Número CAS |
16106-40-4 |
|---|---|
Nombre del producto |
Sodium anthracene-2-sulfonate |
Fórmula molecular |
C14H9NaO3S |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
sodium;anthracene-2-sulfonate |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;/h1-9H,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
XGQPUSJLJAPLGH-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



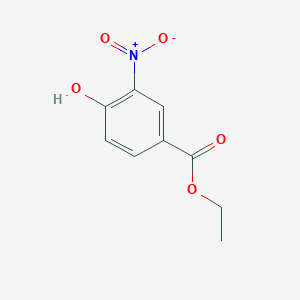
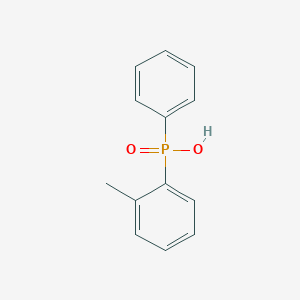

![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)

